Formaldoxime trimer hydrochloride Formaldoxime trimer hydrochloride
Brand Name: Vulcanchem
CAS No.: 62479-72-5; 6286-29-9
VCID: VC4216368
InChI: InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H
SMILES: C1N(CN(CN1O)O)O.Cl
Molecular Formula: C3H10ClN3O3
Molecular Weight: 171.58

Formaldoxime trimer hydrochloride

CAS No.: 62479-72-5; 6286-29-9

Cat. No.: VC4216368

Molecular Formula: C3H10ClN3O3

Molecular Weight: 171.58

* For research use only. Not for human or veterinary use.

Formaldoxime trimer hydrochloride - 62479-72-5; 6286-29-9

Specification

CAS No. 62479-72-5; 6286-29-9
Molecular Formula C3H10ClN3O3
Molecular Weight 171.58
IUPAC Name 1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride
Standard InChI InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H
Standard InChI Key VRHJXINSVWQXEB-UHFFFAOYSA-N
SMILES C1N(CN(CN1O)O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Formaldoxime trimer hydrochloride (CAS 6286-29-9) is systematically named 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride. Its molecular structure consists of a six-membered triazine ring with three hydroxyl groups and a hydrochloride counterion. The compound’s InChIKey (VRHJXINSVWQXEB-UHFFFAOYSA-N) and SMILES notation (Cl.ON1CN(O)CN(O)C1) further delineate its atomic connectivity .

Table 1: Key Identifiers of Formaldoxime Trimer Hydrochloride

PropertyValue
CAS Number6286-29-9
Molecular FormulaC₃H₁₀ClN₃O₃
Molecular Weight171.58 g/mol
MDL NumberMFCD00012778
PubChem CID15919123
Beilstein Reference3690722

Structural Analysis

The compound’s cyclic trimer configuration arises from the equilibrium between formaldoxime monomers (FOX-M) and trimers (FOX-T) in aqueous solutions. At concentrations exceeding 15–20 wt%, FOX-M undergoes spontaneous trimerization, facilitated by lower temperatures and neutral pH . X-ray crystallography and spectroscopic studies confirm the planar triazine ring with hydroxyl groups at positions 1, 3, and 5, stabilized by hydrogen bonding .

Synthesis and Industrial Production

Optimized Synthesis via Steam Stripping

The patented method (US4680394A) addresses these challenges through a two-stage process:

  • Oximation: Paraformaldehyde reacts with dihydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] under ammonia gas neutralization, avoiding methanol-stabilized formaldehyde to prevent trimerization inhibition .

  • Monomer Recovery and Trimerization: Steam stripping isolates formaldoxime monomer (FOX-M) from the reaction liquor, which is subsequently trimerized under controlled conditions. This method achieves near-quantitative yields (≥95%) and minimizes inorganic salt contamination .

Table 2: Synthesis Parameters and Outcomes

ParameterDetail
ReactantsParaformaldehyde, (NH₂OH)₂·H₂SO₄, NH₃
Temperature80–100°C (steam stripping)
Yield~95–98%
PuritySalt-free, ≤5% residual monomer

Physical and Chemical Properties

Thermal Behavior and Stability

Formaldoxime trimer hydrochloride decomposes at approximately 128°C, releasing hydrochloric acid and nitrogen oxides. Its hygroscopic nature mandates storage in airtight containers under ambient conditions .

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents such as water and ethanol but is insoluble in nonpolar solvents. In aqueous solutions, it partially dissociates into formaldoxime monomers, especially at elevated pH levels .

Table 3: Physicochemical Properties

PropertyValue
Melting Point~128°C (decomposition)
Solubility (H₂O)50–60 g/L (20°C)
pH Stability6.5–7.5
HygroscopicityHigh

Applications and Industrial Relevance

Organic Synthesis

Formaldoxime trimer hydrochloride serves as a precursor in heterocyclic compound synthesis, particularly triazines and oximes. Its trimeric structure offers three reactive sites for nucleophilic substitution, enabling the construction of complex molecules .

Polymer Chemistry

The compound’s ability to reversibly dissociate into monomers under thermal or acidic conditions makes it a candidate for dynamic covalent polymer networks. Such materials find use in self-healing coatings and recyclable plastics .

AspectRecommendation
PPEGloves, goggles, lab coat
First Aid (Skin)Rinse with water for 15 minutes
StorageDry, cool, ventilated area

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator